Cas no 20913-18-2 (Obtucarbamate B)

Obtucarbamate B structure
Obtucarbamate B structure
商品名:Obtucarbamate B
CAS番号:20913-18-2
MF:C11H14N2O4
メガワット:238.23986
CID:1080875
PubChem ID:11064442

Obtucarbamate B 化学的及び物理的性質

名前と識別子

    • Obtucarbamate B
    • 2-Methyl-1,3-phenylenedicarbamic acid methyl ester
    • Dimethyl toluene-2,6-dicarbamate
    • [ "" ]
    • G68675
    • CHEMBL3966431
    • HY-N3162
    • Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester
    • 20913-18-2
    • methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
    • SCHEMBL7785858
    • CS-0023399
    • AC-34180
    • DA-76366
    • ObtucarbamateB
    • METHYL N-{3-[(METHOXYCARBONYL)AMINO]-2-METHYLPHENYL}CARBAMATE
    • AKOS032948254
    • Dimethyl (2-methyl-1,3-phenylene)dicarbamate
    • FS-8618
    • インチ: InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
    • InChIKey: JNNLWOJZIPJIQG-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC

計算された属性

  • せいみつぶんしりょう: 238.09535693 g/mol
  • どういたいしつりょう: 238.09535693 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 76.7Ų
  • ぶんしりょう: 238.24

じっけんとくせい

  • 色と性状: Powder

Obtucarbamate B セキュリティ情報

  • ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

Obtucarbamate B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AB19114-1mg
Obtucarbamate B
20913-18-2 98%
1mg
$59.00 2024-04-20
1PlusChem
1P002KIY-20mg
Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester
20913-18-2 99%
20mg
$869.00 2023-12-19
TargetMol Chemicals
TN6037-1 ml * 10 mm
Obtucarbamate B
20913-18-2
1 ml * 10 mm
¥ 3430 2024-07-19
A2B Chem LLC
AB19114-5mg
Obtucarbamate B
20913-18-2 98%
5mg
$204.00 2024-04-20
S e l l e c k ZHONG GUO
E2180-5mg
Obtucarbamate B
20913-18-2
5mg
¥13243.86 2022-04-26
TargetMol Chemicals
TN6037-1 mL * 10 mM (in DMSO)
Obtucarbamate B
20913-18-2 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6037-5 mg
Obtucarbamate B
20913-18-2
5mg
¥4615.00 2022-04-26
S e l l e c k ZHONG GUO
E2180-1mg
Obtucarbamate B
20913-18-2
1mg
¥4414.97 2022-04-26
TargetMol Chemicals
TN6037-5 mg
Obtucarbamate B
20913-18-2 98%
5mg
¥ 3,330 2023-07-10
1PlusChem
1P002KIY-5mg
Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester
20913-18-2 98%
5mg
$235.00 2023-12-19

Obtucarbamate B 関連文献

Obtucarbamate Bに関する追加情報

Comprehensive Overview of Obtucarbamate B (CAS No. 20913-18-2): Properties, Applications, and Research Insights

Obtucarbamate B (CAS No. 20913-18-2) is a specialized organic compound garnering attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This carbamate derivative is characterized by its molecular stability and selective reactivity, making it a subject of interest for drug development and enzymatic studies. Researchers are particularly intrigued by its potential as a bioactive scaffold in designing novel small-molecule inhibitors.

In recent years, the demand for Obtucarbamate B has surged alongside advancements in targeted drug delivery systems and precision medicine. Its molecular framework allows for modifications that enhance bioavailability, a critical factor addressed in trending topics like AI-driven drug discovery and computational chemistry. Laboratories frequently search for high-purity Obtucarbamate B suppliers, reflecting its niche yet growing role in R&D pipelines.

The compound’s mechanism of action involves selective binding to specific protein domains, a feature explored in cancer immunotherapy and neurodegenerative disease research. Studies published in journals such as Journal of Medicinal Chemistry highlight its low cytotoxicity profile, aligning with the industry’s shift toward safer synthetic intermediates. This positions CAS No. 20913-18-2 as a candidate for green chemistry initiatives, another hot topic in 2024.

From a technical perspective, Obtucarbamate B exhibits solubility in polar aprotic solvents, a property leveraged in high-throughput screening assays. Its stability under physiological pH ranges (6–8) makes it suitable for in vitro diagnostics, a sector experiencing rapid growth due to increased demand for point-of-care testing technologies. Analytical methods like HPLC and LC-MS are commonly employed for quality control, ensuring batch-to-batch reproducibility.

Emerging applications include its use as a molecular probe in studying enzyme kinetics, particularly serine hydrolases. This aligns with frequent search queries such as "enzyme inhibitor design" and "allosteric modulation techniques". The compound’s structure-activity relationship (SAR) data is actively curated in databases like PubChem, supporting machine learning models for predictive pharmacology.

Regulatory compliance remains a key consideration for Obtucarbamate B manufacturers. The compound falls under REACH and GMP guidelines for research chemicals, with certificates of analysis (CoA) being a critical requirement for academic and industrial buyers. This addresses common user concerns about material traceability and regulatory documentation in procurement processes.

Future research directions may explore its potential in epigenetic modulation, given the rising interest in histone deacetylase (HDAC) inhibitors. With the global pharmaceutical intermediates market projected to grow at 6.2% CAGR (2024–2030), CAS No. 20913-18-2 could see expanded utilization in combinatorial chemistry libraries and fragment-based drug design platforms.

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